N-(propan-2-yl)pyridine-3-sulfonamide
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Overview
Description
N-(Propan-2-yl)pyridine-3-sulfonamide (N-PPSA) is an organic compound that belongs to the class of heterocyclic compounds and is a member of the pyridine family. It is a white crystalline solid that is soluble in water, methanol, and ethanol. N-PPSA has been widely studied in the fields of chemistry and biochemistry due to its diverse applications.
Scientific Research Applications
1. Synthetic Approaches and Applications of Sulfonimidates Sulfonimidates, a class of organosulfur compounds, have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents . N-isopropylpyridine-3-sulfonamide, being a sulfonimidate, could potentially be used in these applications.
2. Building Blocks for Alternative Sulfur(VI) Compounds Sulfonimidates have been used as building blocks to access alternative sulfur(VI) compounds . This could be another potential application for N-isopropylpyridine-3-sulfonamide.
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This suggests that N-isopropylpyridine-3-sulfonamide could be used in similar applications.
Activating Group in Organic Synthesis
The sulfonamide motif has been used as an activating group in organic synthesis . Given that N-isopropylpyridine-3-sulfonamide is a sulfonamide, it could potentially be used in this way.
Protecting Group in Organic Synthesis
Sulfonamides have also been used as protecting groups in organic synthesis . This could be another potential application for N-isopropylpyridine-3-sulfonamide.
Leaving Group in Organic Synthesis
The sulfonamide motif has been used as a leaving group in organic synthesis . N-isopropylpyridine-3-sulfonamide could potentially be used in this application.
Mechanism of Action
Target of Action
N-isopropylpyridine-3-sulfonamide, also known as N-(propan-2-yl)pyridine-3-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to target dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial folic acid synthesis and regulation of pH and fluid balance in the body, respectively .
Mode of Action
Sulfonamides, including N-isopropylpyridine-3-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent the incorporation of PABA, a substrate of the enzyme, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth as folic acid is essential for the synthesis of nucleic acids in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by N-isopropylpyridine-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the drug prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Pharmacokinetics
The pharmacokinetics of N-isopropylpyridine-3-sulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) processes . . Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The inhibition of folic acid synthesis by N-isopropylpyridine-3-sulfonamide leads to a decrease in the production of nucleic acids and proteins in bacteria, thereby inhibiting bacterial growth . This makes N-isopropylpyridine-3-sulfonamide effective in treating bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-isopropylpyridine-3-sulfonamide. For instance, sulfonamides have been found to be ubiquitous environmental contaminants due to their widespread use and high resistance to biodegradation . This can lead to long residence times in both water and soil matrices . The presence of sulfonamides in the environment can potentially lead to the development of antibiotic-resistant bacteria .
properties
IUPAC Name |
N-propan-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-4-3-5-9-6-8/h3-7,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVLXVAWZOTQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropylpyridine-3-sulfonamide |
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